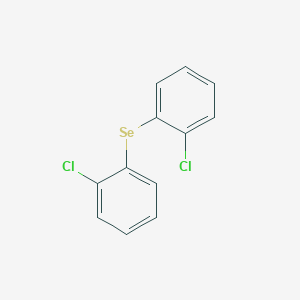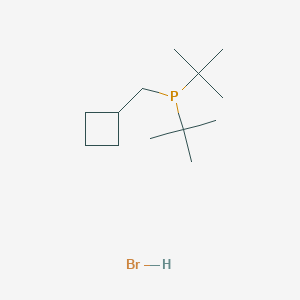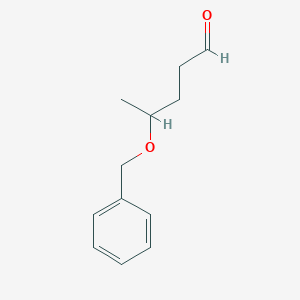![molecular formula C17H15NO B14290271 4-{[(Naphthalen-1-yl)amino]methyl}phenol CAS No. 121568-02-3](/img/structure/B14290271.png)
4-{[(Naphthalen-1-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Naphthalen-1-yl)amino]methyl}phenol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalen-1-yl)amino]methyl}phenol typically involves the condensation reaction between naphthalen-1-amine and 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:
[ \text{Naphthalen-1-amine} + \text{4-Hydroxybenzaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Naphthalen-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{[(Naphthalen-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Medicine: Potential use in anticancer therapies due to its cytotoxic properties.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 4-{[(Naphthalen-1-yl)amino]methyl}phenol involves its interaction with various molecular targets:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and prevents oxidative damage to cells.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methyl-1-naphthol: Another naphthalene derivative with antimicrobial properties.
Naphthalen-1-ylmethyl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: Known for its biological activities.
Uniqueness
4-{[(Naphthalen-1-yl)amino]methyl}phenol stands out due to its unique combination of a naphthalene ring and a phenol group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications.
Propiedades
Número CAS |
121568-02-3 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-[(naphthalen-1-ylamino)methyl]phenol |
InChI |
InChI=1S/C17H15NO/c19-15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,18-19H,12H2 |
Clave InChI |
YPFAKYZUDYPDND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


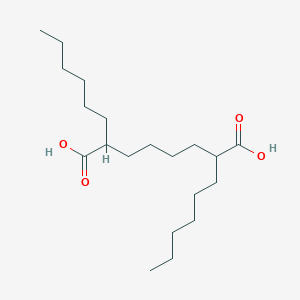

![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)

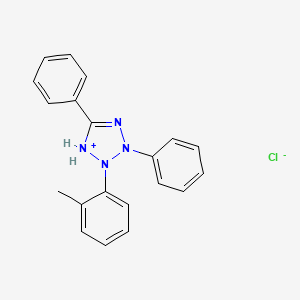
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
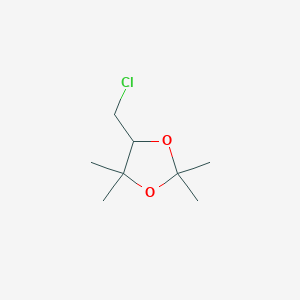
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)

